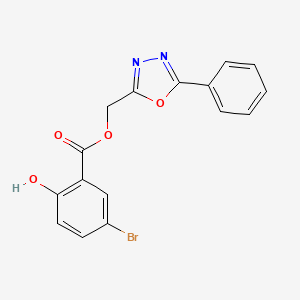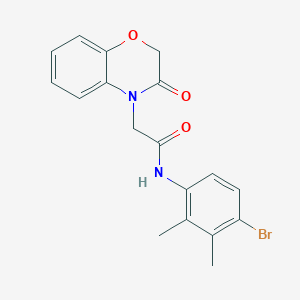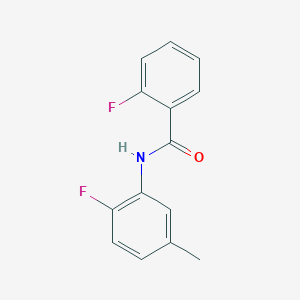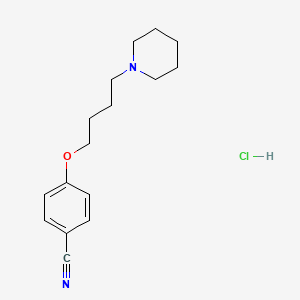![molecular formula C17H26ClNO2 B4399846 1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride](/img/structure/B4399846.png)
1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride
Vue d'ensemble
Description
1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an allyloxy group attached to a phenoxy moiety, which is further linked to a piperidine ring via a propyl chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride typically involves a multi-step process:
Formation of the Allyloxyphenol Intermediate: The initial step involves the reaction of allyl bromide with phenol in the presence of a base such as potassium carbonate to form 2-(allyloxy)phenol.
Linking to the Propyl Chain: The next step involves the reaction of 2-(allyloxy)phenol with 1,3-dibromopropane to form 3-[2-(allyloxy)phenoxy]propane.
Piperidine Introduction: The final step involves the reaction of 3-[2-(allyloxy)phenoxy]propane with piperidine in the presence of a suitable catalyst to form 1-{3-[2-(allyloxy)phenoxy]propyl}piperidine. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The phenoxy and piperidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of alkylated or acylated products.
Applications De Recherche Scientifique
1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission or inflammation.
Pathways Involved: It may modulate signaling pathways related to neuronal activity or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-phenoxy-1-(3-phenoxypropyl)piperidine hydrochloride
- 3-Allyloxy-1,2-propanediol
Comparison
1-[3-(2-Prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride is unique due to its specific structural features, such as the allyloxy group and the piperidine ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the allyloxy group may enhance its ability to undergo specific oxidation reactions, while the piperidine ring may influence its interaction with biological targets.
Propriétés
IUPAC Name |
1-[3-(2-prop-2-enoxyphenoxy)propyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-2-14-19-16-9-4-5-10-17(16)20-15-8-13-18-11-6-3-7-12-18;/h2,4-5,9-10H,1,3,6-8,11-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJMFMSAOGPMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4399763.png)
![[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4399767.png)
![1-[4-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]-3-methoxyphenyl]ethanone;hydrochloride](/img/structure/B4399778.png)

![2-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399790.png)
![1-Methyl-4-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperazine;hydrochloride](/img/structure/B4399797.png)
![3-{[(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399811.png)

![3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B4399827.png)

![N-(4-chlorobenzyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4399835.png)

![4-[(4-methoxybenzoyl)amino]phenyl propionate](/img/structure/B4399860.png)
![1-[2-[2-(5-Methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4399863.png)
